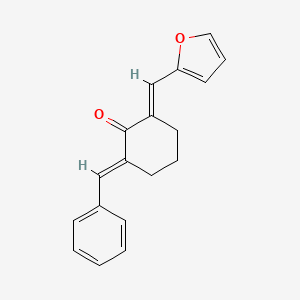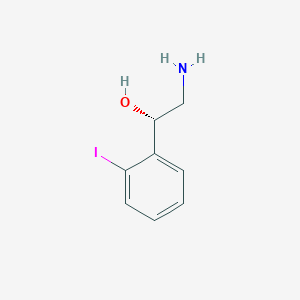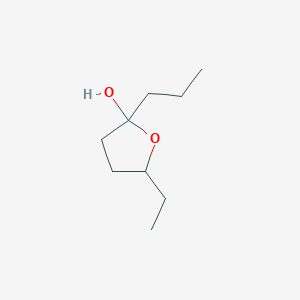
5-Ethyl-2-propyltetrahydrofuran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-propyltetrahydrofuran-2-ol is an organic compound belonging to the class of tetrahydrofurans, which are cyclic ethers. This compound features a tetrahydrofuran ring substituted with ethyl and propyl groups, as well as a hydroxyl group. Tetrahydrofurans are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 5-ethyl-2-propyl-1,4-butanediol, under acidic conditions. The reaction typically proceeds via intramolecular nucleophilic substitution, forming the tetrahydrofuran ring.
Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step introduces the hydroxyl group at the desired position on the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation of suitable precursors. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed to facilitate the hydrogenation process, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-propyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form corresponding alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-propyltetrahydrofuran-2-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-propyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The tetrahydrofuran ring provides stability and rigidity, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the ethyl and propyl substitutions.
2-Methyltetrahydrofuran: Similar structure with a methyl group instead of ethyl and propyl groups.
2,5-Dimethyltetrahydrofuran: Contains two methyl groups on the tetrahydrofuran ring.
Uniqueness
5-Ethyl-2-propyltetrahydrofuran-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
5-ethyl-2-propyloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-6-9(10)7-5-8(4-2)11-9/h8,10H,3-7H2,1-2H3 |
Clave InChI |
CMRUJROLMPJNQU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC(O1)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


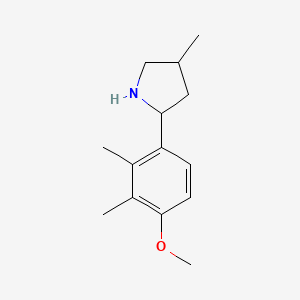

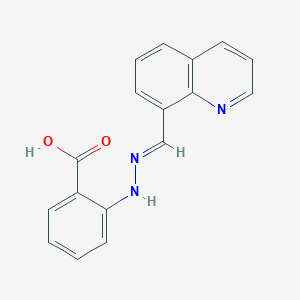
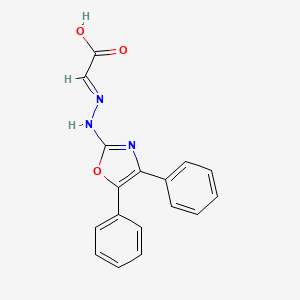
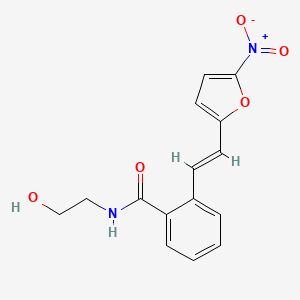

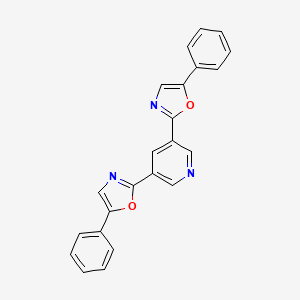
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)

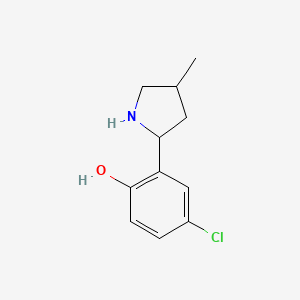
![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
